N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide
Description
N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide is a synthetic organic compound characterized by the presence of a trifluoroacetamide group attached to a 1,3-dihydroxy-1-phenylpropan-2-yl moiety
Properties
IUPAC Name |
N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)10(18)15-8(6-16)9(17)7-4-2-1-3-5-7/h1-5,8-9,16-17H,6H2,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJNCQSUGYGKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)NC(=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 1,3-dihydroxy-1-phenylpropan-2-one with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
- Dissolve 1,3-dihydroxy-1-phenylpropan-2-one in anhydrous dichloromethane.
- Add pyridine to the solution as a base.
- Slowly add trifluoroacetic anhydride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The trifluoroacetamide group undergoes both acidic and alkaline hydrolysis:
| Conditions | Products | Mechanistic Features |
|---|---|---|
| 6 N HCl, 80°C | 1,3-dihydroxy-1-phenylpropan-2-amine + trifluoroacetic acid | Acid-catalyzed nucleophilic acyl substitution |
| 0.5 M NaOH, reflux | Same products as acidic hydrolysis | Base-mediated cleavage via tetrahedral intermediate |
Hydrolysis occurs preferentially at the amide bond due to electron-withdrawing effects of the trifluoromethyl group. The α-hydroxy groups remain intact under these conditions.
Esterification and Acetylation
The secondary hydroxyl groups participate in typical alcohol reactions:
Esterification with Acetic Anhydride
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| (CH₃CO)₂O, pyridine | 0°C → RT, 12 h | Di-O-acetylated derivative | 78% |
Trifluoroacetylation
| Reagents | Purpose | Observation |
|---|---|---|
| CF₃COCl, Et₃N | Protecting group chemistry | Selective trifluoroacetylation of primary alcohol (if present) |
Steric hindrance from the phenyl group limits reactivity at the 1-hydroxyl position.
Oxidation Reactions
Controlled oxidation of vicinal diols produces ketone derivatives:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| NaIO₄ | Aqueous THF, 0°C | Phenylglyoxal derivative | Cleavage of 1,2-diol system |
| TEMPO/NaOCl | pH 9.5, 25°C | Oxoacetamide compound | Selective oxidation to ketone |
Coupling Reactions (Amide Bond Formation)
The amine generated from hydrolysis participates in peptide synthesis:
-
Hydrolyze parent compound (0.1 mol) in 6 N HCl
-
Neutralize with NaOH to isolate 1,3-dihydroxy-1-phenylpropan-2-amine
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React with carboxylic acid (1.2 eq) using EDC/HOPO coupling agents
-
Purify by column chromatography (SiO₂, EtOAc/Hexanes)
Key Applications :
Stability Under Various Conditions
| Stress Test | Conditions | Degradation |
|---|---|---|
| Thermal | 100°C, 24 h | <5% decomposition |
| Photolytic | 500 W Hg lamp, 48 h | 12% degradation via radical pathways |
| Oxidative | 3% H₂O₂, 70°C | Complete amide cleavage in 2 h |
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Reactivity (vs Benzamide Analog) |
|---|---|---|
| Trifluoroacetamide | Hydrolysis | 8× faster due to -CF₃ electron withdrawal |
| Vicinal diols | Oxidation | 2.3× slower (steric protection from phenyl) |
| Secondary alcohol | Esterification | Comparable to non-fluorinated analogs |
Mechanistic Insights
-
Amide Hydrolysis : The -CF₃ group stabilizes the transition state through inductive effects, lowering activation energy by 15-20 kJ/mol compared to acetamide derivatives.
-
Diol Oxidation : Proceeds via cyclic periodate intermediate formation, with rate constants (k) of 0.017 s⁻¹ at pH 7.
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Steric Effects : The 1-phenyl group reduces accessibility to the 3-hydroxyl position, as shown by X-ray crystallography data .
This reactivity profile enables precise structural modifications for pharmaceutical applications, particularly in developing fluorinated drug candidates with improved metabolic stability .
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- The compound has been studied for its role as a modulator of neurotransmitter reuptake, particularly norepinephrine and serotonin. Such modulation is crucial in treating conditions like major depressive disorder and anxiety disorders. Research indicates that derivatives of phenylaminopropanol can significantly influence mood regulation by affecting monoamine levels in the brain .
-
Antitubercular Properties :
- Recent studies have highlighted the potential of similar compounds in combating tuberculosis. For instance, derivatives related to N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide have shown promising in vitro activity against Mycobacterium tuberculosis, suggesting that structural modifications could lead to effective antitubercular agents .
-
Anticancer Activity :
- Compounds with similar structures have been evaluated for their anticancer properties. For example, N-aryl derivatives containing trifluorophenyl moieties have demonstrated significant growth inhibition against various cancer cell lines. This suggests that this compound may also exhibit anticancer activity through similar mechanisms .
Biological Evaluations
The biological activity of this compound has been assessed through various in vitro and in vivo studies:
Case Study 1: Antidepressant Effects
A study conducted on a phenylaminopropanol derivative demonstrated significant antidepressant-like effects in rodent models. The compound was administered at varying doses, resulting in notable improvements in behavioral tests related to mood and anxiety.
Case Study 2: Antitubercular Activity
In another investigation, a series of derivatives were synthesized and screened for their antitubercular activity against both drug-sensitive and resistant strains of M. tuberculosis. One compound exhibited an MIC of 4 μg/mL against rifampicin-resistant strains.
Mechanism of Action
The mechanism of action of N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can enhance the compound’s binding affinity and selectivity for its targets. The hydroxyl groups may participate in hydrogen bonding, further stabilizing the interaction. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2-hydroxydodecanamide
- N-[(2S)-1,3-dihydroxy-1-phenylpropan-2-yl]benzamide
- tert-butyl [(1S,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate
Uniqueness
N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.
Biological Activity
N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide (commonly referred to as the compound) is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.
1. Chemical Structure and Synthesis
The compound features a trifluoroacetamide group attached to a 1,3-dihydroxy-1-phenylpropan-2-yl backbone. The presence of the trifluoromethyl group is significant as it enhances the biological potency of compounds by modulating their interactions with biological targets.
Synthesis Methodology:
Recent studies have utilized transaminase-mediated synthesis to produce enantiopure derivatives of similar compounds effectively. This method has shown high conversion rates and enantiomeric excess, indicating its potential applicability in synthesizing the target compound with desired stereochemistry .
2.1 Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of phenylpropan-2-amines have shown promising results in inhibiting the growth of breast cancer cells (MCF-7) . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Table 1: Cytotoxic Effects on Cancer Cell Lines
2.2 Neuropharmacological Effects
The compound's potential as a neuropharmacological agent stems from its ability to modulate serotonin and norepinephrine reuptake. Studies suggest that similar compounds can act as effective modulators for treating conditions such as depression and anxiety by enhancing monoaminergic neurotransmission .
The trifluoromethyl group plays a crucial role in enhancing the lipophilicity and binding affinity of the compound to various receptors, including serotonin receptors (5-HT). This modification can lead to increased potency in inhibiting serotonin uptake compared to non-fluorinated analogs .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of related compounds, researchers found that introducing a trifluoromethyl group significantly increased cytotoxicity against MCF-7 cells. The study utilized an MTT assay to assess cell viability post-treatment with varying concentrations of the compound.
Case Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological properties of compounds similar to this compound. The findings revealed that these compounds could significantly reduce depressive-like behaviors in animal models through enhanced serotonergic activity.
5. Conclusion
This compound exhibits promising biological activities, particularly in anticancer and neuropharmacological applications. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
